

An In-depth Technical Guide to the Chemical Properties of 3,5-Dimethylcyclopentene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,5-Dimethylcyclopentene

Cat. No.: B13788771

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethylcyclopentene is a cyclic alkene with the chemical formula C_7H_{12} . As a member of the cyclopentene family, its chemical behavior is largely dictated by the reactivity of the carbon-carbon double bond within the five-membered ring. This document provides a comprehensive overview of the chemical and physical properties of **3,5-Dimethylcyclopentene**, along with detailed experimental protocols for its characterization and key reactions. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, materials science, and drug development.

Chemical and Physical Properties

The fundamental properties of **3,5-Dimethylcyclopentene** are summarized in the tables below. These values have been compiled from various chemical databases and literature sources, and include both experimental and calculated data.

Table 1: General and Physical Properties[1][2][3][4]

Property	Value	Source
Molecular Formula	C ₇ H ₁₂	PubChem[1]
Molecular Weight	96.17 g/mol	PubChem[1]
CAS Number	7459-71-4	NIST[2]
IUPAC Name	3,5-dimethylcyclopent-1-ene	PubChem[1]
Boiling Point	353 K (79.85 °C)	Cheméo[3]
Melting Point	176.07 K (-97.08 °C) (Calculated)	Cheméo[3]
Density	0.788 ± 0.06 g/cm ³ (Predicted)	
LogP (Octanol/Water Partition Coefficient)	2.219 (Calculated)	Cheméo[3]
Water Solubility (log ₁₀ WS)	-2.02 (Calculated)	Cheméo[3]

Table 2: Thermodynamic Properties (Calculated)[4]

Property	Value	Unit
Standard Gibbs Free Energy of Formation (ΔfG°)	66.86	kJ/mol
Enthalpy of Formation at Standard Conditions (ΔfH°gas)	-89.89	kJ/mol
Enthalpy of Fusion at Standard Conditions (ΔfusH°)	10.11	kJ/mol
Enthalpy of Vaporization at Standard Conditions (ΔvapH°)	31.42	kJ/mol

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and characterization of **3,5-Dimethylcyclopentene**. Below is a summary of available spectroscopic data.

Table 3: Spectroscopic Data

Technique	Data Highlights	Source
Mass Spectrometry (MS)	The NIST WebBook provides the electron ionization mass spectrum.	NIST[2]
¹³ C Nuclear Magnetic Resonance (NMR)	PubChem indicates the availability of ¹³ C NMR spectra.	PubChem[1]
Infrared (IR) Spectroscopy	A vapor phase IR spectrum is available through PubChem.	PubChem[1]
¹ H Nuclear Magnetic Resonance (NMR)	Detailed experimental spectra are not readily available in the public domain, but chemical shifts can be predicted based on its structure.	

Experimental Protocols

Detailed experimental procedures are critical for the synthesis and reaction of **3,5-Dimethylcyclopentene**.

Synthesis of 3,5-Dimethylcyclopentene

A specific, peer-reviewed synthesis protocol for **3,5-Dimethylcyclopentene** is not readily available in the chemical literature. However, a plausible synthetic route can be adapted from general methods for the synthesis of substituted cyclopentenes. One common approach is the acid-catalyzed dehydration of the corresponding alcohol, 3,5-dimethylcyclopentanol.

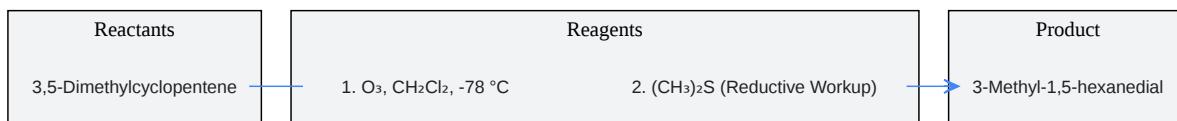
Proposed Experimental Protocol (General Adaptation):

- Reaction Setup: In a round-bottom flask equipped with a distillation head and a receiving flask, place 3,5-dimethylcyclopentanol.
- Acid Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid or phosphoric acid.

- Dehydration: Gently heat the mixture. The cyclopentene product, being more volatile, will distill over as it is formed.
- Workup: Collect the distillate, which will contain both the product and water. Separate the organic layer.
- Purification: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine. Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
- Final Purification: Further purify the product by fractional distillation to obtain pure **3,5-Dimethylcyclopentene**.

Ozonolysis of 3,5-Dimethylcyclopentene

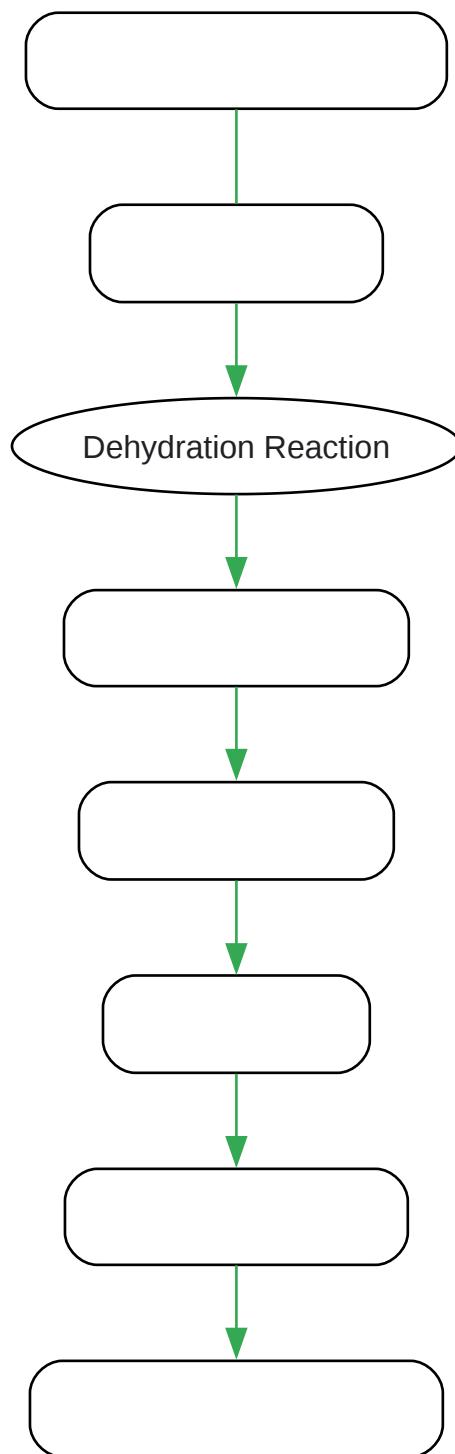
Ozonolysis is a powerful reaction that cleaves the double bond of an alkene, typically yielding aldehydes, ketones, or carboxylic acids depending on the workup conditions. The ozonolysis of **3,5-Dimethylcyclopentene** is expected to yield 3-methyl-1,5-hexanedral.


Detailed Experimental Protocol (Adapted from General Procedures):[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

- Dissolution: Dissolve **3,5-Dimethylcyclopentene** in a suitable inert solvent, such as dichloromethane or methanol, in a round-bottom flask equipped with a gas inlet tube and a magnetic stirrer. Cool the solution to -78 °C using a dry ice/acetone bath.[\[5\]](#)[\[6\]](#)
- Ozonation: Bubble a stream of ozone-enriched oxygen through the cooled solution. The reaction is typically monitored for a color change (e.g., the appearance of a blue color from unreacted ozone) to indicate completion.[\[5\]](#)[\[6\]](#)
- Quenching: Once the reaction is complete, purge the solution with an inert gas (e.g., nitrogen or argon) to remove any excess ozone.
- Reductive Workup: To obtain the dialdehyde product, add a reducing agent such as dimethyl sulfide (DMS) or zinc dust and acetic acid to the reaction mixture. Allow the mixture to warm to room temperature and stir for several hours.[\[4\]](#)[\[5\]](#)

- Isolation and Purification: After the workup is complete, the product can be isolated by extraction and purified using standard techniques such as column chromatography or distillation.

Mandatory Visualizations


Diagram 1: Ozonolysis of 3,5-Dimethylcyclopentene

[Click to download full resolution via product page](#)

Caption: Reaction scheme for the ozonolysis of **3,5-Dimethylcyclopentene**.

Diagram 2: Proposed Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis of **3,5-Dimethylcyclopentene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,5-Dimethylcyclopentene | C7H12 | CID 522549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,5-Dimethylcyclopentene [webbook.nist.gov]
- 3. 3,5-Dimethylcyclopentene (CAS 7459-71-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. ch.ic.ac.uk [ch.ic.ac.uk]
- 5. youtube.com [youtube.com]
- 6. Ozonolysis - Wikipedia [en.wikipedia.org]
- 7. jove.com [jove.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of 3,5-Dimethylcyclopentene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13788771#3-5-dimethylcyclopentene-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com